molecular formula C58H94O26 B039815 Fulvotomentoside A CAS No. 122739-11-1

Fulvotomentoside A

Cat. No. B039815
CAS RN: 122739-11-1
M. Wt: 1207.3 g/mol
InChI Key: UODCQSBZHQZMEW-NDVYAFTQSA-N
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Description

Fulvotomentoside A is a triterpenoid saponin compound . It has been found to decrease the overexpression of IL-6 and IL-17A, and increase the expression of the specific transcription factor Foxp3 of regulatory T cells significantly in the intestine . This may be one of the mechanisms that Fulvotomentoside A improves intestinal inflammation .


Synthesis Analysis

Fulvotomentoside A is a triterpenoid saponin compound isolated from the flowers of Lonicera fulvotomentosa Hsu et S.C. Cheng . The isolation process involves the use of separation technology and 2D NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of Fulvotomentoside A is complex, as it is a triterpenoid saponin compound . Unfortunately, the exact molecular structure analysis is not available in the search results.

Scientific Research Applications

  • Immunomodulatory Effects : Fulvotomentoside A can induce CD4+CD25+Foxp3+ regulatory T cells and balance Th1 and Th2 cells in ovalbumin-sensitized mice, suggesting potential in treating IgE-mediated food allergies (Hai, 2008).

  • Hepatoprotective Properties : It protects against acetaminophen-induced hepatotoxicity by modulating cytochrome P-450 activity and enhancing acetaminophen detoxication through glucuronidation (Liu et al., 1992). Additionally, it shows protective effects against cadmium hepatotoxicity by inducing metallothionein, which binds cadmium in the cytosol, reducing its availability to critical organelles and proteins (Liu et al., 1992).

  • Anti-inflammatory and Anti-allergic Effects : Fulvotomentoside A inhibits inflammation, increases vascular permeability, and may benefit the pituitary-adrenal axis (Liu et al., 1988). It also reduces diarrhea occurrence, mast cell count, and footpad swelling in mice sensitized to ovalbumin, indicating anti-allergic properties (Hai, 2008).

  • HIV Inhibition Potential : Lonicera fulvotomentosa, which is high in chlorogenic acids and caffeic acid, might be a candidate for HIV inhibitors (Jiang & Xiao, 2021).

  • Soil and Water Conservation : The plant has a robust root system, contributing to soil and water conservation in karst areas (Li-hua et al., 2010).

  • Pharmacological Activities : It is recognized as a key component in Chinese hepatoprotective medicines effective against chemical-induced liver injury (Liu et al., 1994).

  • Chemical Identification : Fulvotomentoside A, isolated from Lonicera fulvotomentosa, provides a scientific basis for the plant's development and utilization (Mao & Jia, 1989).

Mechanism of Action

Fulvotomentoside A has been found to decrease the overexpression of IL-6 and IL-17A, and increase the expression of the specific transcription factor Foxp3 of regulatory T cells significantly in the intestine . This suggests that Fulvotomentoside A may have anti-inflammatory effects .

properties

IUPAC Name

[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O26/c1-24-34(64)37(67)41(71)48(77-24)83-46-44(81-47-40(70)35(65)27(62)21-75-47)28(63)22-76-51(46)80-33-11-12-54(4)31(55(33,5)23-61)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-50-43(73)39(69)45(30(20-60)79-50)82-49-42(72)38(68)36(66)29(19-59)78-49/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26+,27+,28-,29+,30+,31?,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+,48-,49-,50-,51-,54-,55?,56+,57+,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODCQSBZHQZMEW-NDVYAFTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)(C)C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulvotomentoside A

CAS RN

122739-11-1
Record name Fulvotomentoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122739111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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